Haloperidol (D4')

Catalog No.
S3469335
CAS No.
136765-35-0
M.F
C21H23ClFNO2
M. Wt
379.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haloperidol (D4')

CAS Number

136765-35-0

Product Name

Haloperidol (D4')

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one

Molecular Formula

C21H23ClFNO2

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D

InChI Key

LNEPOXFFQSENCJ-AKPGVGPLSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H]

Application in Mass Spectrometry

Haloperidol-d4 finds its primary application in Mass Spectrometry (MS) as an internal standard for quantifying Haloperidol concentrations in various matrices, including urine, serum, and plasma []. MS is a highly sensitive analytical technique that separates and identifies molecules based on their mass-to-charge ratio. By introducing a known amount of Haloperidol-d4 alongside the sample containing Haloperidol, scientists can use the measured signal of the internal standard to account for variations in the entire measurement process []. This allows for more accurate and reliable determination of Haloperidol levels in the sample.

Here's how it works:

  • Both Haloperidol and Haloperidol-d4 are very similar molecules with almost identical chemical properties, except for the mass difference due to the Deuterium atoms.
  • During MS analysis, both molecules ionize and form charged particles.
  • Since the masses are slightly different, the ionized forms of Haloperidol and Haloperidol-d4 will separate slightly within the mass spectrometer.
  • By comparing the signal intensity of the Haloperidol peak to the signal intensity of the Haloperidol-d4 peak, scientists can calculate the concentration of Haloperidol in the original sample [].

Haloperidol (D4') is a deuterated form of haloperidol, a typical antipsychotic medication primarily used to treat various psychiatric disorders. The compound's chemical structure is represented by the formula C21H23ClFNO2C_{21}H_{23}ClFNO_{2}, with a molecular weight of approximately 375.864 g/mol. Haloperidol is characterized by its high lipophilicity, which influences its pharmacokinetic properties, including absorption and metabolism in the human body . The deuterated variant, Haloperidol-D4, includes four deuterium atoms, enhancing its utility in research applications such as pharmacokinetic studies and mass spectrometry .

  • Haloperidol (D4) itself doesn't have a separate mechanism of action. It acts as a surrogate for regular Haloperidol in research settings.
  • Regular Haloperidol functions as a dopamine D2 receptor antagonist in the brain, blocking the action of the neurotransmitter dopamine []. This mechanism is believed to be responsible for its antipsychotic effects.
  • Safety information for Haloperidol (D4) is likely similar to Haloperidol.
  • Haloperidol is known to have a range of side effects, and it should only be handled by trained professionals in a research setting following appropriate safety protocols [].

Haloperidol undergoes various metabolic reactions primarily in the liver. These include:

  • Oxidative N-dealkylation: This process involves the removal of alkyl groups from the piperidine nitrogen, leading to the formation of fluorophenylcarbonic acids and piperidine metabolites.
  • Reduction: Haloperidol can be reduced to hydroxyhaloperidol through the reduction of its carbonyl group.
  • Glucuronidation: This is a major metabolic pathway where haloperidol is conjugated with glucuronic acid, resulting in haloperidol glucuronide, which is a significant metabolite excreted in urine .

The enzymatic processes involved include cytochrome P450 enzymes (notably CYP3A4 and CYP2D6), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase .

The synthesis of Haloperidol-D4 typically involves deuteration of the original haloperidol compound. This can be achieved through various methods such as:

  • Exchange Reactions: Utilizing deuterated solvents or reagents to introduce deuterium into specific positions of the haloperidol molecule.
  • Catalytic Hydrogenation: Employing catalysts that facilitate the incorporation of deuterium during the hydrogenation process.

These methods ensure that the final product retains the pharmacological properties of haloperidol while allowing for precise quantification in analytical studies .

Haloperidol exhibits interactions with various drugs due to its metabolic pathways. Notably:

  • Cytochrome P450 Interactions: Inhibitors or inducers of CYP3A4 and CYP2D6 can significantly alter haloperidol metabolism, leading to increased toxicity or reduced efficacy.
  • Drug Combinations: Co-administration with other antipsychotics or medications affecting dopamine pathways may enhance side effects like sedation or extrapyramidal symptoms .

Understanding these interactions is crucial for optimizing therapeutic regimens involving haloperidol.

Haloperidol belongs to a class of compounds known as butyrophenones. Here are some similar compounds along with their unique characteristics:

CompoundChemical StructureUnique Features
DroperidolC₁₉H₂₁ClFNO₂Primarily used as an antiemetic; shorter half-life than haloperidol.
PimozideC₂₁H₂₁ClF₂N₂OUsed for Tourette syndrome; longer half-life; different receptor profile.
SulpirideC₁₈H₂₁ClN₂O₄SA benzamide derivative; primarily acts on D2 receptors with fewer extrapyramidal side effects.
FluphenazineC₂₁H₂₄F₂N₂OLong-acting formulation available; used for chronic psychosis management.

Haloperidol stands out due to its potent D2 receptor antagonism and extensive clinical use across various psychiatric conditions, making it a cornerstone in antipsychotic therapy .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

379.1652418 g/mol

Monoisotopic Mass

379.1652418 g/mol

Heavy Atom Count

26

Wikipedia

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one

Dates

Modify: 2023-08-19

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